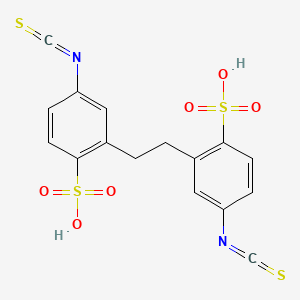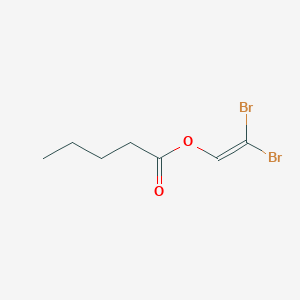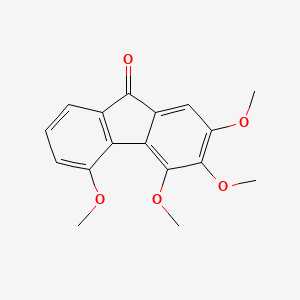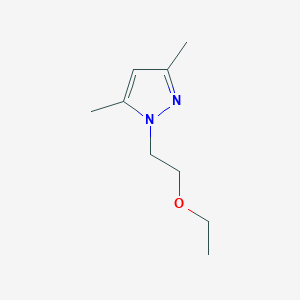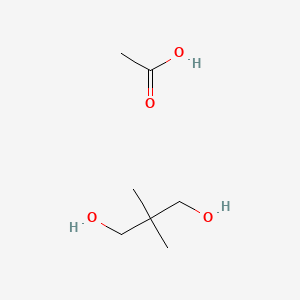![molecular formula C13H13N3O2 B14288893 4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine CAS No. 138151-54-9](/img/structure/B14288893.png)
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound this compound is known for its vibrant color and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine typically involves the diazotization of 3,4-dimethoxyaniline followed by coupling with pyridine. The reaction conditions generally include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The diazonium salt formed is then reacted with pyridine under basic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized as a dye and pigment in the textile and printing industries.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. The azo group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Fluorophenyl)diazenyl]pyridine
- 4-[(E)-(3-Acetylphenyl)diazenyl]pyridine
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]pyridine
Uniqueness
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine is unique due to the presence of methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
138151-54-9 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl)-pyridin-4-yldiazene |
InChI |
InChI=1S/C13H13N3O2/c1-17-12-4-3-11(9-13(12)18-2)16-15-10-5-7-14-8-6-10/h3-9H,1-2H3 |
Clave InChI |
SCYJPOPMVOJFJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N=NC2=CC=NC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


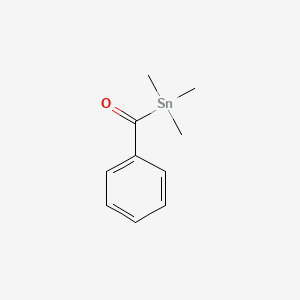
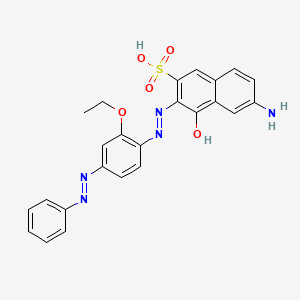
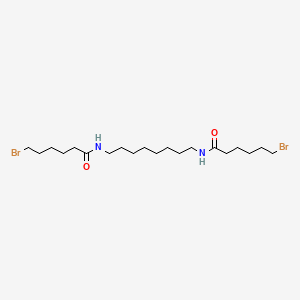

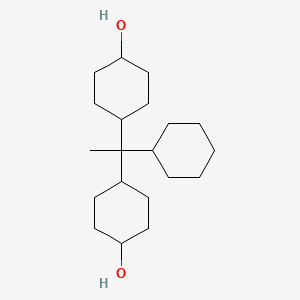

![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)

![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
